molecular formula C2H6KO3PS B3065025 Phosphorothioic acid, O,O-dimethyl ester, potassium salt CAS No. 28523-79-7

Phosphorothioic acid, O,O-dimethyl ester, potassium salt

Cat. No. B3065025
CAS RN: 28523-79-7
M. Wt: 180.21 g/mol
InChI Key: RGWUNHNYGCFKLP-UHFFFAOYSA-M
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Description

Phosphorothioic acid, O,O-dimethyl ester, potassium salt is a chemical compound. It is a straw-colored liquid used as a systemic insecticide and acaricide effective against sucking insects .


Chemical Reactions Analysis

Phosphorothioic acid, O,O-dimethyl ester, like other thiophosphate esters, may react with strong reducing agents such as hydrides to give highly toxic and flammable phosphine gas. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Safety and Hazards

Phosphorothioic acid, O,O-dimethyl ester, potassium salt may be fatal if inhaled, swallowed, or absorbed through the skin. Contact may cause burns to skin and eyes. It may cause respiratory failure. This material may burn but does not ignite readily. Container may explode in the heat of fire. Fire may produce irritating or poisonous gases .

properties

IUPAC Name

potassium;dimethoxy-oxido-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3PS.K/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWUNHNYGCFKLP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)([O-])OC.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6KO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1112-38-5 (Parent)
Record name Phosphorothioic acid, O,O-dimethyl ester, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028523797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70182746
Record name Phosphorothioic acid, O,O-dimethyl ester, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorothioic acid, O,O-dimethyl ester, potassium salt

CAS RN

28523-79-7
Record name Phosphorothioic acid, O,O-dimethyl ester, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028523797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O,O-dimethyl ester, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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